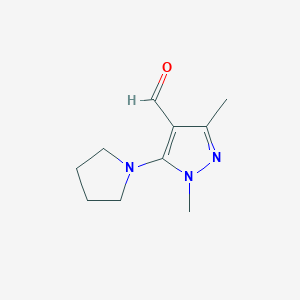![molecular formula C20H18Cl2N4O4S B12115840 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2,4-dichlorophénoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide est un composé organique synthétique connu pour ses diverses applications dans différents domaines scientifiques. Ce composé est caractérisé par sa structure complexe, qui comprend un groupe dichlorophénoxy, un groupe pyrimidinylsulfamoyl et un squelette de butanamide. Ses propriétés chimiques uniques en font un sujet d'intérêt dans la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2,4-dichlorophénoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie courante comprend la réaction du 2,4-dichlorophénol avec l'acide butyrique pour former l'acide 4-(2,4-dichlorophénoxy)butanoïque. Cet intermédiaire est ensuite mis à réagir avec le 4-aminopyrimidine-2-sulfonamide dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le procédé peut inclure l'utilisation de catalyseurs, des températures contrôlées et des solvants spécifiques pour faciliter les réactions. Le produit final est généralement purifié par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2,4-dichlorophénoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe dichlorophénoxy, en utilisant des réactifs tels que l'hydroxyde de sodium ou l'ammoniac.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 4-(2,4-dichlorophénoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2,4-dichlorophénoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en inhibant les enzymes ou en interférant avec les processus cellulaires, conduisant aux effets biologiques observés. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation .
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(2,4-dichlorophénoxy)butanoïque : Partage le groupe dichlorophénoxy mais diffère du reste de la structure.
Acide 2,4-dichlorophénoxyacétique : Un autre composé contenant un groupe dichlorophénoxy, couramment utilisé comme herbicide.
Unicité
Le 4-(2,4-dichlorophénoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C20H18Cl2N4O4S |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H18Cl2N4O4S/c21-14-4-9-18(17(22)13-14)30-12-1-3-19(27)25-15-5-7-16(8-6-15)31(28,29)26-20-23-10-2-11-24-20/h2,4-11,13H,1,3,12H2,(H,25,27)(H,23,24,26) |
Clé InChI |
OZVBFFFDBSPXCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


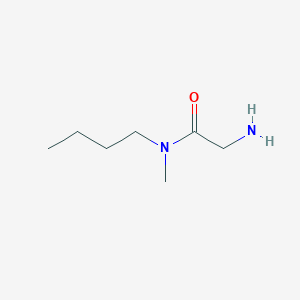
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
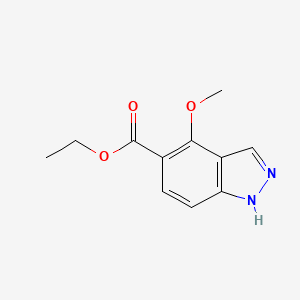
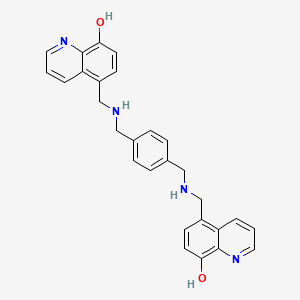
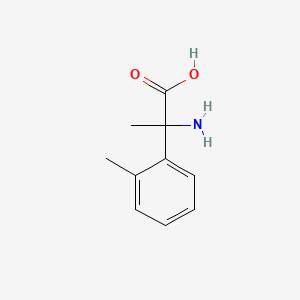
![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
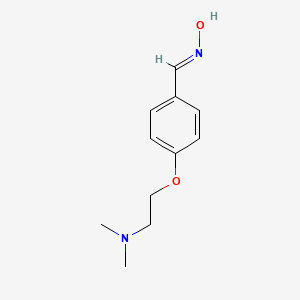
![2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B12115782.png)
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)
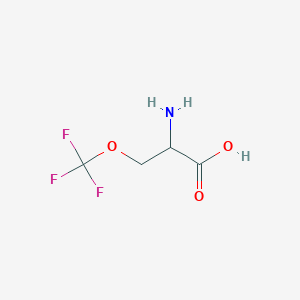
amine](/img/structure/B12115813.png)
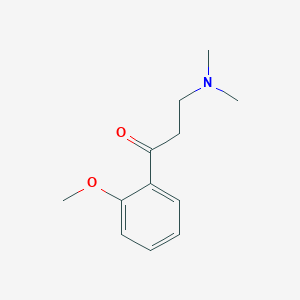
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
